Ammonium cobalt phosphate

Overview

Description

Ammonium cobalt phosphate (CoH₄NO₄P) is a cobalt-containing phosphate compound with a molecular weight of 171.94 g/mol . It is synthesized through methods such as wet precipitation, where cobalt ions (Co²⁺) replace calcium (Ca²⁺) in brushite (CaHPO₄·2H₂O), leading to nanostructured this compound hydrate under full Ca-to-Co substitution . This compound exhibits monoclinic crystal structures in its hydrated forms and is notable for applications in electrochemical sensing, biomaterials, and catalysis . Its anhydrous form is commercially available at 98% purity and is stable under standard conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium cobalt phosphate can be synthesized through various methods, including hydrothermal synthesis and chemical precipitation. One common method involves the reaction of cobalt nitrate with ammonium dihydrogen phosphate in an aqueous solution. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired crystalline phase.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrothermal synthesis. This method allows for the precise control of reaction parameters, leading to high-purity products. The process typically involves the use of autoclaves to maintain high pressure and temperature, facilitating the formation of the crystalline structure.

Chemical Reactions Analysis

Types of Reactions: Ammonium cobalt phosphate undergoes various chemical reactions, including:

Oxidation: The cobalt ions in the compound can be oxidized, leading to changes in the oxidation state and the formation of different cobalt oxides.

Reduction: The compound can also undergo reduction reactions, where the cobalt ions are reduced to lower oxidation states.

Substitution: Ammonium ions in the compound can be substituted with other cations, leading to the formation of different cobalt phosphate derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Various metal salts can be used to introduce different cations into the structure.

Major Products Formed:

Oxidation: Cobalt oxides such as cobalt(III) oxide.

Reduction: Lower oxidation state cobalt compounds.

Substitution: Different metal phosphates depending on the substituting cation.

Scientific Research Applications

Electrocatalysis

Ammonium cobalt phosphate has emerged as a promising electrocatalyst for several electrochemical reactions, particularly the oxygen evolution reaction (OER) and nitrogen reduction reaction (NRR).

Oxygen Evolution Reaction

Recent studies highlight the effectiveness of this compound nanosheets as electrocatalysts for alkaline saline water oxidation. The nanosheet structure enhances the active surface area, leading to improved catalytic performance.

- Performance Metrics :

- Current densities of 10 mA cm⁻² and 100 mA cm⁻² achieved at overpotentials of 252 mV and 268 mV, respectively.

- Remarkable stability during operation at room temperature.

This performance positions this compound as a cost-effective alternative to noble metals in water electrolysis technology aimed at clean hydrogen production .

Nitrogen Reduction Reaction

This compound has also been utilized in electrochemical nitrogen reduction processes. Hollow cobalt phosphate microspheres derived from this compound serve as efficient electrocatalysts, achieving high ammonia yield rates with significant faradaic efficiency under alkaline conditions.

- Key Findings :

- Ammonia yield rate: 16.48 μg h⁻¹ mg cat.⁻¹.

- Faradaic efficiency: 4.46% at -0.2 V vs. reversible hydrogen electrode.

These findings suggest that this compound can play a crucial role in sustainable ammonia production through electrochemical methods .

Energy Storage

The unique structural characteristics of this compound make it suitable for applications in supercapacitors, which are vital for energy storage systems.

Supercapacitor Applications

Research has demonstrated that two-dimensional lamellar structures of this compound significantly enhance energy storage capabilities.

- Performance Metrics :

- Specific capacitance: Up to 585.83 F·g⁻¹ at a current density of 0.6 A·g⁻¹.

- Retention of specific capacitance: Maintained at 87.13% after 4000 charge-discharge cycles at a current density of 10 A·g⁻¹.

These results indicate that this compound materials can be effectively utilized in high-performance supercapacitors, contributing to advancements in energy storage technologies .

Waste Management and Recycling

This compound is also relevant in the context of industrial waste management, particularly in recycling processes for cobalt-containing waste solutions.

Cobalt Recovery from Industrial Waste

A patented method utilizes spent solutions from galvanic and chemical coatings to synthesize ammonium cobalt phosphates, thereby recovering valuable cobalt while minimizing environmental impact.

- Process Overview :

- Spent solutions containing cobalt (II) are treated with non-toxic reagents to precipitate ammonium cobalt phosphates.

- This method not only recycles cobalt but also produces high-value chemical compounds suitable for industrial and agricultural applications.

This approach underscores the potential for this compound in sustainable practices within the chemical industry .

Mechanism of Action

The mechanism by which ammonium cobalt phosphate exerts its effects is primarily related to its ability to undergo redox reactions. The cobalt ions in the compound can easily switch between different oxidation states, facilitating electron transfer processes. This property makes it an effective catalyst in various chemical reactions. Additionally, the unique crystalline structure of the compound provides a large surface area and active sites for catalytic activity.

Comparison with Similar Compounds

Structural and Compositional Comparison

Crystal Structure and Phase Behavior

- Ammonium Cobalt Phosphate: Forms monoclinic structures in hydrated phases (e.g., CoH(PO₄)₂·8H₂O) and nanostructured precipitates when Co/Ca molar ratios exceed 0.67 in synthesis .

- Calcium Cobalt Phosphates (Ca₁₋ₓCoₓHPO₄·nH₂O) : Partial substitution of Ca with Co (Co/Ca < 0.67) retains brushite’s crystal structure but reduces unit cell volume .

- Cobalt (II) Orthophosphate Octahydrate (Co₃(PO₄)₂·8H₂O): Precipitates at higher Co/Ca ratios (0.67–1.5) and adopts a monoclinic lattice .

- Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) : Crystallizes in a tetrahedral structure and is water-soluble, unlike this compound .

Chemical Composition

| Compound | Formula | Molecular Weight (g/mol) | Crystal System |

|---|---|---|---|

| This compound | CoH₄NO₄P | 171.94 | Monoclinic (hydrate) |

| Ammonium Phosphate | (NH₄)₃PO₄ | 149.09 | Unstable amorphous |

| Ammonium Dihydrogen Phosphate | NH₄H₂PO₄ | 115.02 | Tetrahedral |

| Cobalt (II) Orthophosphate | Co₃(PO₄)₂ | 366.74 | Monoclinic |

Functional and Application-Based Comparison

Electrochemical Performance

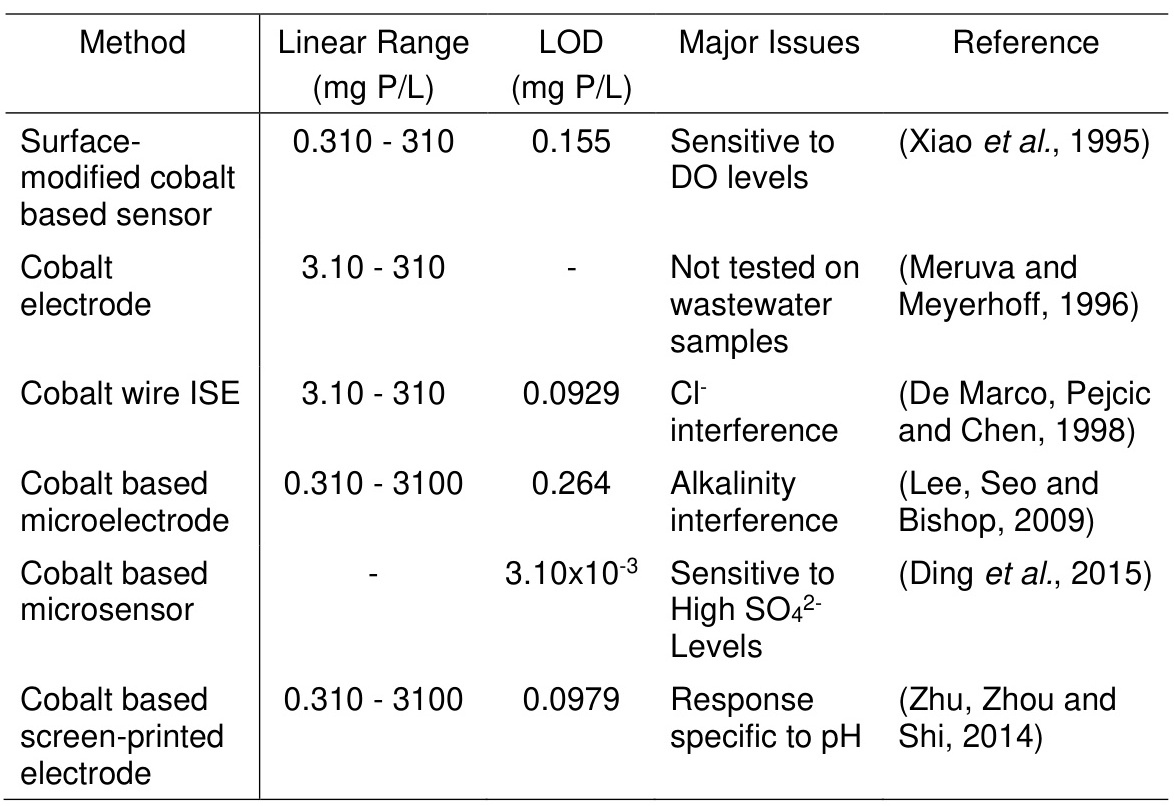

- Cobalt-Based Phosphate Sensors : this compound exhibits higher sensitivity (0.12 µA/µM) compared to cobalt oxide sensors (0.08 µA/µM) due to its conductive cobalt-phosphate matrix .

- Battery Materials: CoPO₄ coatings on lithium-rich oxides (e.g., LiNi₀.₄Co₀.₂Mn₀.₄O₂) improve cyclic stability, a property less pronounced in unmodified this compound .

Biological Activity

Ammonium cobalt phosphate (NH₄CoPO₄) is a compound that has garnered interest in various fields, particularly due to its biological activity and potential applications in medicine and environmental science. This article explores the biological activity of this compound, including its physiological effects, potential therapeutic uses, and relevant research findings.

This compound is an inorganic compound characterized by its blue crystalline structure. It is classified under cobalt phosphate salts, with the following chemical properties:

- Molecular Formula : NH₄CoPO₄

- CAS Number : 14590-13-7

- Appearance : Blue powder

- Solubility : Sparingly soluble in water

Toxicological Studies

Research indicates that this compound exhibits both beneficial and harmful biological effects. A tier II human health assessment evaluated cobalt salts, including this compound, revealing several key findings:

- Acute Toxicity : The compound has been shown to cause sub-lethal effects such as ataxia, tremor, and dyspnea at concentrations as low as 1.07 mg/L. The calculated LC50 (lethal concentration for 50% of the population) was determined to be approximately 0.06 mg/L, indicating significant toxicity at elevated levels .

- Skin Irritation : In vitro studies have demonstrated that this compound does not cause skin irritation or corrosivity in human-derived epidermal keratinocytes, suggesting a relatively low risk for dermal exposure .

Therapeutic Applications

Despite its toxicity at high concentrations, cobalt compounds have been explored for their therapeutic potential:

- Anemia Treatment : Cobalt salts have historically been used to treat anemia due to their ability to stimulate erythropoiesis (the production of red blood cells). Cobalt therapy has been shown to increase hemoglobin levels in patients through mechanisms that are still being researched .

- Potential for Cancer Treatment : Some studies suggest that cobalt compounds may induce apoptosis (programmed cell death) in cancer cells. This effect could be attributed to oxidative stress mechanisms triggered by cobalt ions .

Environmental Impact

This compound also plays a role in environmental biology:

- Microbial Interactions : Research has demonstrated the use of cobalt-based microelectrodes for monitoring phosphate levels in microbial flocs. These microelectrodes exhibit excellent selectivity for orthophosphate ions and can provide valuable data for understanding microbial processes in wastewater treatment .

Case Study 1: Erythropoiesis Stimulation

A clinical study investigated the effects of cobalt chloride on patients with chronic kidney disease. Patients received daily doses ranging from 0.65 to 4.0 mg/kg/day over several weeks. The results indicated a significant increase in erythrocyte counts and hemoglobin levels, reducing the need for blood transfusions .

Case Study 2: Environmental Monitoring

In a study focused on wastewater treatment, cobalt-based microelectrodes were employed to monitor phosphate levels within microbial flocs under anaerobic conditions. The findings revealed distinct phosphate profiles that correlated with microbial activity, underscoring the importance of these electrodes in environmental monitoring .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. How can the chemical composition and crystallographic structure of ammonium cobalt phosphate be determined experimentally?

To characterize this compound, employ X-ray diffraction (XRD) for crystallographic analysis and inductively coupled plasma mass spectrometry (ICP-MS) to quantify Co, NH₄⁺, and PO₄³⁻ ratios. Thermogravimetric analysis (TGA) can identify decomposition patterns, such as ammonia release at ~190°C . For structural validation, compare results with known databases (e.g., ICDD PDF-4+) and validate purity via Fourier-transform infrared spectroscopy (FTIR) to confirm phosphate and ammonium vibrational bands .

Q. What methodologies are recommended for synthesizing this compound with controlled stoichiometry?

Use co-precipitation under pH-controlled conditions (pH 5–7) to stabilize Co²⁺ and NH₄⁺ ions. Adjust molar ratios of cobalt sulfate, ammonium hydroxide, and phosphoric acid in aqueous solutions. Post-synthesis, rinse precipitates with deionized water to remove unreacted ions, and dry at 60°C under vacuum to prevent oxidation. Monitor stoichiometry via energy-dispersive X-ray spectroscopy (EDS) .

Q. How do researchers design experiments to study the influence of cobalt in this compound on plant growth?

Adopt a split-plot experimental design with randomized replicates. For example, apply cobalt sulfate (e.g., 12 mg/L) via drip irrigation to main plots, with subplots treated with varying nitrogen sources (urea, ammonium nitrate). Measure nodulation rates, nitrogenase activity (µmol C₂H₄/g/h), and biomass after 50–120 days. Use Duncan’s Multiple Range Test for statistical validation .

Advanced Research Questions

Q. How can contradictions in ion removal efficiency data for ammonium and phosphate be resolved?

Conflicting removal efficiency trends (e.g., decreasing with initial concentration) require multivariate regression analysis. For instance, linear models (y = -0.435x + 104.0 for NH₄⁺; R² = 0.787) and near-perfect fits for PO₄³⁻ (R² = 0.999) suggest concentration-dependent saturation effects. Validate with batch experiments at varying ionic strengths and use ANOVA to identify confounding factors (e.g., competing ions) .

Q. What advanced techniques are used to analyze cobalt speciation and bioavailability in environmental samples?

Combine sequential extraction (e.g., Tessier method) with synchrotron-based X-ray absorption near-edge structure (XANES) to differentiate Co²⁺/Co³⁺ phases. For bioavailability, employ dynamic clamp electrophysiology in plant root studies to simulate Co²⁺ ion flux under controlled conditions . Pair with ICP-MS for quantification .

Q. How can researchers model the environmental impact of this compound leaching into aquatic systems?

Use geochemical modeling software (e.g., PHREEQC) to simulate dissolution kinetics and predict Co²⁺/NH₄⁺ migration. Validate with column leaching experiments at field-relevant pH (4–8). Monitor ion adsorption using Langmuir isotherms and compare with phosphate-cobalt complexes (e.g., log K values for CoHPO₄) .

Q. What statistical approaches are optimal for analyzing multifactorial agricultural trials involving this compound?

Apply multivariate ANOVA with fixed effects (e.g., cobalt dose, nitrogen type) and random effects (soil variability). For non-normal data, use generalized linear mixed models (GLMM). In a study on broad beans, combined analysis across seasons with MSTATC software and Duncan’s test revealed significant cobalt × nitrogen interactions (p < 0.05) .

Q. Methodological Guidance

Q. How to quantify trace cobalt contamination in this compound-based fertilizers?

Digest samples with HNO₃/H₂O₂ (3:1) via microwave-assisted digestion. Analyze using graphite furnace atomic absorption spectroscopy (GFAAS) with a detection limit of 0.1 µg/L. Include spikes and certified reference materials (e.g., NIST SRM 1573a) for quality control .

Q. What protocols ensure reproducibility in synthesizing phase-pure this compound?

Standardize reaction conditions:

- Maintain temperature at 25±1°C.

- Use a stoichiometric ratio of 1:1:1 for Co²⁺:NH₄⁺:PO₄³⁻.

- Filter precipitates through 0.22 µm membranes.

- Characterize batches with XRD and FTIR to detect impurities like Co₃(PO₄)₂ .

Q. How to resolve discrepancies in nutrient release kinetics from this compound in soil?

Conduct soil column experiments with time-series sampling. Fit data to first-order decay models (Ct = C₀e⁻ᵏᵗ) for NH₄⁺ and Elovich kinetics for Co²⁺. Compare with ion-selective electrode profiles to identify diffusion-limited release .

Properties

CAS No. |

14590-13-7 |

|---|---|

Molecular Formula |

CoH6NO4P |

Molecular Weight |

173.96 g/mol |

IUPAC Name |

azane;cobalt;phosphoric acid |

InChI |

InChI=1S/Co.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4) |

InChI Key |

ASYZRLCMYUFCHK-UHFFFAOYSA-N |

SMILES |

[NH4+].[O-]P(=O)([O-])[O-].[Co+2] |

Canonical SMILES |

N.OP(=O)(O)O.[Co] |

Key on ui other cas no. |

36835-61-7 14590-13-7 |

Pictograms |

Irritant |

Related CAS |

36835-61-7 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.